

Application Notes and Protocols for (±)13,14-EDT Analytical Standard

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For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the procurement and utilization of the (±)13,14-EDT analytical standard, a critical tool for research in areas of inflammation, cardiovascular function, and pain.

Introduction to (±)13,14-EDT

(±)13,14-EDT, also known as (±)13,14-Epoxydocosatrienoic Acid, (±)-Dihomo-13,14-EET, or (±)13,14-EpDoTrE, is an oxylipin metabolite of adrenic acid.[1][2][3] It is formed through the cytochrome P450 (CYP) pathway and has been identified as a potent activator of large-conductance calcium-activated potassium (BK) channels.[3][4] This activity contributes to its effects on vasodilation and suggests its potential role in regulating blood pressure and inflammation.[3][4][5] Research indicates that (±)13,14-EDT can induce arteriole dilation and relax coronary arteries.[3][4] Furthermore, studies have shown its involvement in reducing endoplasmic reticulum stress and alleviating inflammatory pain, highlighting its therapeutic potential.[6][7]

Purchasing the (±)13,14-EDT Analytical Standard

A summary of suppliers for the (±)13,14-EDT analytical standard is provided below to facilitate procurement for research purposes.



Supplier	Product Name	Catalog Number	Purity	Formulation	CAS Number
MedchemExp ress	(±)13,14-EDT	HY-118368			
Amsbio	(±)13,14-EDT	AMS.T83868- 50-G			
TargetMol	(±)13,14-EDT	T83868		Powder	355016-19-2
FuturEnzyme s	(±)13,14-EDT				
Cayman Chemical	(±)13,14-EDT	38937	≥98%	A solution in ethanol	

Experimental Protocols

Analysis of (±)13,14-EDT by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol is based on methodologies for the analysis of eicosanoids and related epoxy fatty acids.[6][8]

- 1. Sample Preparation (from biological tissues)
- Homogenization: Homogenize tissue samples in a suitable buffer.
- Internal Standard Spiking: Add a deuterated internal standard to the homogenate to correct for extraction variability.
- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with methanol followed by water.
 - Load the sample onto the cartridge.



- Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
- Elute the lipid fraction containing **(±)13,14-EDT** with an appropriate organic solvent (e.g., methyl formate or ethyl acetate).
- Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.
- 2. HPLC-MS/MS Analysis
- Chromatographic Separation:
 - Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 μm particle size).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to separate the analytes.
 - Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
 - Injection Volume: 5-10 μL.
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
 - Analysis Mode: Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.
 - MRM Transitions: Specific precursor-to-product ion transitions for (±)13,14-EDT and its internal standard must be determined and optimized.
- 3. Data Analysis



Quantify the amount of (±)13,14-EDT in the sample by comparing the peak area ratio of the
analyte to the internal standard against a calibration curve prepared with the analytical
standard.

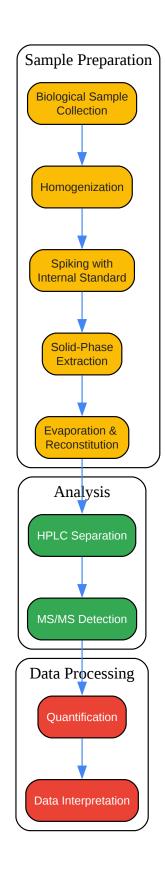
Signaling Pathway and Experimental Workflow Diagrams

Cytochrome P450 Pathway of Adrenic Acid Metabolism

The following diagram illustrates the formation of $(\pm)13,14$ -EDT from adrenic acid via the cytochrome P450 (CYP) epoxygenase pathway.









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